Cas no 760189-08-0 (2-(2,2-dimethylpropanoyl)cyclopentan-1-one)

2-(2,2-Dimethylpropanoyl)cyclopentan-1-one is a cyclic ketone derivative featuring a branched acyl substituent, which enhances its reactivity and stability in synthetic applications. This compound is particularly valuable in organic synthesis due to its structural rigidity and the steric influence of the tert-butyl-like moiety, which can direct regioselective transformations. Its cyclopentanone core serves as a versatile intermediate for constructing complex frameworks, including pharmaceuticals and fine chemicals. The compound’s well-defined molecular structure ensures consistent performance in reactions such as alkylations, condensations, and ring expansions. Its stability under various conditions makes it suitable for multi-step synthetic routes, offering reliability in research and industrial processes.
2-(2,2-dimethylpropanoyl)cyclopentan-1-one structure
760189-08-0 structure
Product name:2-(2,2-dimethylpropanoyl)cyclopentan-1-one
CAS No:760189-08-0
MF:C10H16O2
MW:168.232843399048
CID:3417560
PubChem ID:58945970

2-(2,2-dimethylpropanoyl)cyclopentan-1-one Chemical and Physical Properties

Names and Identifiers

    • CYCLOPENTANONE, 2-(2,2-DIMETHYL-1-OXOPROPYL)-
    • 2-(2,2-dimethylpropanoyl)cyclopentan-1-one
    • AKOS011018555
    • SCHEMBL14436613
    • EN300-1126701
    • 760189-08-0
    • Inchi: InChI=1S/C10H16O2/c1-10(2,3)9(12)7-5-4-6-8(7)11/h7H,4-6H2,1-3H3
    • InChI Key: BVODMQPVKHDQPG-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 168.115029749Da
  • Monoisotopic Mass: 168.115029749Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 34.1Ų

2-(2,2-dimethylpropanoyl)cyclopentan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1126701-0.5g
2-(2,2-dimethylpropanoyl)cyclopentan-1-one
760189-08-0 95%
0.5g
$397.0 2023-10-26
Enamine
EN300-1126701-0.05g
2-(2,2-dimethylpropanoyl)cyclopentan-1-one
760189-08-0 95%
0.05g
$348.0 2023-10-26
Enamine
EN300-1126701-1g
2-(2,2-dimethylpropanoyl)cyclopentan-1-one
760189-08-0 95%
1g
$414.0 2023-10-26
Enamine
EN300-1126701-2.5g
2-(2,2-dimethylpropanoyl)cyclopentan-1-one
760189-08-0 95%
2.5g
$810.0 2023-10-26
Enamine
EN300-1126701-0.25g
2-(2,2-dimethylpropanoyl)cyclopentan-1-one
760189-08-0 95%
0.25g
$381.0 2023-10-26
Enamine
EN300-1126701-10g
2-(2,2-dimethylpropanoyl)cyclopentan-1-one
760189-08-0 95%
10g
$1778.0 2023-10-26
Enamine
EN300-1126701-5g
2-(2,2-dimethylpropanoyl)cyclopentan-1-one
760189-08-0 95%
5g
$1199.0 2023-10-26
Enamine
EN300-1126701-5.0g
2-(2,2-dimethylpropanoyl)cyclopentan-1-one
760189-08-0
5g
$2110.0 2023-06-09
Enamine
EN300-1126701-1.0g
2-(2,2-dimethylpropanoyl)cyclopentan-1-one
760189-08-0
1g
$728.0 2023-06-09
Enamine
EN300-1126701-0.1g
2-(2,2-dimethylpropanoyl)cyclopentan-1-one
760189-08-0 95%
0.1g
$364.0 2023-10-26

Additional information on 2-(2,2-dimethylpropanoyl)cyclopentan-1-one

Professional Introduction to 2-(2,2-dimethylpropanoyl)cyclopentan-1-one (CAS No. 760189-08-0)

2-(2,2-dimethylpropanoyl)cyclopentan-1-one is a significant compound in the field of organic chemistry and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 760189-08-0, has garnered attention due to its potential applications in the synthesis of bioactive molecules and its role in various chemical transformations. The structure of this molecule consists of a cyclopentanone ring substituted with an acyl group derived from 2,2-dimethylpropanoic acid, which imparts distinct reactivity and utility in synthetic chemistry.

The compound's molecular formula, C₁₁H₁₈O₂, reflects its hydrophobic nature and the presence of multiple carbon-hydrogen bonds, which are typical features of many organic intermediates used in pharmaceutical synthesis. The presence of the cyclopentanone moiety makes it a versatile building block for more complex molecules, particularly in the development of heterocyclic compounds that are prevalent in drug candidates. The acyl group attached to the cyclopentanone ring further enhances its reactivity, allowing for various functionalization strategies that can be exploited in medicinal chemistry.

In recent years, there has been a growing interest in cyclopentanone derivatives due to their reported biological activities. Studies have suggested that compounds with similar structural motifs may exhibit properties such as anti-inflammatory, antimicrobial, and even anticancer effects. The specific substitution pattern in 2-(2,2-dimethylpropanoyl)cyclopentan-1-one makes it a promising candidate for further investigation in these areas. Researchers have been exploring its potential as a precursor for synthesizing more complex pharmacophores that could lead to novel therapeutic agents.

The synthesis of 2-(2,2-dimethylpropanoyl)cyclopentan-1-one typically involves the condensation of cyclopentanone with 2-methylbutanoic acid or its derivatives under controlled conditions. This reaction often requires catalytic agents such as acids or bases to facilitate the formation of the acyl bond. The efficiency and yield of this reaction can be influenced by factors such as temperature, solvent choice, and catalyst concentration. Advances in synthetic methodologies have enabled more streamlined and scalable production processes for this compound, making it more accessible for industrial and research applications.

One of the key areas where 2-(2,2-dimethylpropanoyl)cyclopentan-1-one has shown promise is in the development of chiral compounds. The cyclopentanone ring can exist in different stereoisomeric forms, which can significantly impact the biological activity of derived molecules. Researchers are leveraging this property to develop enantiomerically pure forms of this compound for use in drug development. Chiral synthesis techniques, including asymmetric catalysis and resolution methods, are being employed to produce high-purity enantiomers that can be tested for their pharmacological effects.

The compound's stability under various conditions is another critical factor that influences its utility in pharmaceutical applications. Studies have examined its behavior under different storage conditions and exposure to light or air to assess its shelf life and potential degradation pathways. Understanding these stability profiles is essential for ensuring that the compound remains effective throughout its intended use period. Additionally, spectroscopic techniques such as NMR and mass spectrometry are used to confirm the identity and purity of synthesized samples.

Recent research has also explored the use of computational methods to predict the properties and reactivity of 2-(2,2-dimethylpropanoyl)cyclopentan-1-one. Molecular modeling techniques can provide insights into how this compound interacts with biological targets at the molecular level. These computational studies complement experimental approaches by helping researchers design more effective synthetic routes and predict potential side effects or interactions with other molecules. The integration of experimental data with computational predictions has become increasingly important in modern drug discovery processes.

The potential applications of 2-(2,2-dimethylpropanoyl)cyclopentan-1-one extend beyond pharmaceuticals into other areas such as agrochemicals and material science. Its unique structural features make it a valuable intermediate for synthesizing complex organic molecules that could have applications in crop protection agents or specialty chemicals. As research continues to uncover new uses for this compound, its importance in various scientific fields is likely to grow.

In conclusion, 2-(2,2-dimethylpropanoyl)cyclopentan-1-one (CAS No. 760189-08-0) is a versatile and significant compound with broad applications in organic chemistry and pharmaceutical research. Its unique structure and reactivity make it a valuable building block for synthesizing bioactive molecules, while its stability and chiral properties enhance its utility in drug development efforts. Continued research into this compound will likely uncover even more innovative uses and expand its role in scientific advancements.

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